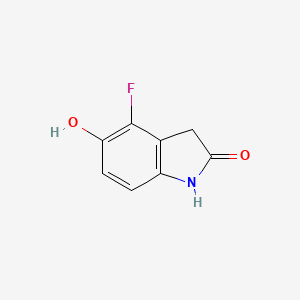

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

4-fluoro-5-hydroxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAYHKRLBOJOQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2F)O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-68-2 |

Source

|

| Record name | 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides a comprehensive technical overview of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its chemical properties, reactivity, and potential applications. By examining the electronic effects of the fluoro and hydroxyl substituents on the oxindole core, we can infer its behavior and propose pathways for its synthesis and utilization in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this and similar compounds.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is the oxindole core, a bicyclic aromatic heterocycle. The strategic placement of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities. These modifications are critical in modulating the molecule's pharmacokinetic and pharmacodynamic profiles.

The fluorine atom, being highly electronegative, will act as a weak electron-withdrawing group via the inductive effect, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and an electron-donating group through resonance. This electronic interplay can affect the acidity of the N-H proton and the reactivity of the aromatic ring.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₈H₆FNO₂ | Based on structure |

| Molecular Weight | 167.14 g/mol | Calculated from formula |

| Appearance | Off-white to light brown solid | Typical for oxindole derivatives[1] |

| Melting Point | >200 °C (with decomposition) | Hydroxylated indoles often have high melting points. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and methanol. | The hydroxyl group may slightly increase aqueous solubility over non-hydroxylated analogs. |

| pKa (N-H) | ~10.5 | The inductive effect of fluorine may slightly lower the pKa compared to unsubstituted oxindole. |

| LogP | ~1.2 | Calculated; the hydroxyl group decreases lipophilicity compared to 4-fluorooxindole. |

Spectroscopic Profile (Predicted)

-

¹H NMR (in DMSO-d₆, 500 MHz):

-

δ ~10.5 ppm (s, 1H): N-H proton of the lactam.

-

δ ~9.0 ppm (s, 1H): Phenolic O-H proton.

-

δ ~7.0 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C6.

-

δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C7.

-

δ ~3.5 ppm (s, 2H): Methylene (CH₂) protons at C3.

-

-

¹³C NMR (in DMSO-d₆, 125 MHz):

-

δ ~175 ppm: Carbonyl carbon (C2).

-

δ ~150-155 ppm (d, ¹JCF ≈ 240 Hz): Fluorine-bearing aromatic carbon (C4).

-

δ ~140-145 ppm: Hydroxyl-bearing aromatic carbon (C5).

-

δ ~110-130 ppm: Other aromatic carbons.

-

δ ~35 ppm: Methylene carbon (C3).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 168.0455

-

[M-H]⁻: m/z 166.0309

-

Proposed Synthesis and Reactivity

A plausible synthetic route to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one would likely involve a multi-step process starting from a commercially available substituted aniline or phenol. One potential strategy is outlined below.

Proposed Synthetic Workflow

Caption: Inhibition of the VEGFR signaling cascade.

The 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one core could serve as a scaffold to develop inhibitors that bind to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and downstream signaling, thereby inhibiting angiogenesis. The specific substitution pattern may offer a unique combination of potency and selectivity.

Derivatives of 5-fluoro-2-oxindole have also shown potential as α-glucosidase inhibitors for the management of type 2 diabetes and possess anti-inflammatory and antioxidant properties. [2][3][4][5]This suggests that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one could also be a valuable starting point for developing agents for metabolic and inflammatory diseases.

Conclusion

While 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one remains a molecule with limited direct characterization in the public domain, a thorough analysis of its structural analogs provides a strong foundation for predicting its chemical properties and biological potential. Its unique combination of a proven medicinal scaffold (oxindole) with strategic fluoro and hydroxyl substitutions makes it a highly attractive candidate for further investigation. The proposed synthetic pathways are feasible, and the predicted spectroscopic data provide a basis for its identification. The potential for this molecule to act as a kinase inhibitor, particularly in the context of anti-cancer therapies, warrants its synthesis and biological evaluation. This guide serves as a call to action for the research community to explore the promising therapeutic avenues that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one may unlock.

References

-

PubChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Pharmaffiliates. The Biological Significance of 5-Fluoro-2-oxindole Derivatives. Available from: [Link]

-

PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Xu, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available from: [Link]

-

Wang, H. Y., & Shi, D. Q. (2013). Efficient Synthesis of Functionalized dihydro-1H-indol-4(5H)-ones via One-Pot Three-Component Reaction Under Catalyst-Free Conditions. ACS combinatorial science, 15(5), 261–266. Available from: [Link]

-

Ghorab, M. M., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 27(4), 1214-1223. Available from: [Link]

-

Chen, Y., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3446–3449. Available from: [Link]

-

Xu, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119. Available from: [Link]

-

Bari, A., et al. (2012). 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o487. Available from: [Link]

-

Povar, I., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules (Basel, Switzerland), 27(10), 3290. Available from: [Link]

-

Way2Drug. 4'-fluoro-5,7-dihydroxyflavone – piperazine hybrids as vegfr-2 inhibitors: design, in-silico study, synthesis, and anticancer activity. Available from: [Link]

-

Hranovska, V. V., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-cancer agents in medicinal chemistry. Available from: [Link]

-

MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

-

Xu, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10. Available from: [Link]

-

Patel, K., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry, 47(1), 511–520. Available from: [Link]

-

Zhang, C., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230833. Available from: [Link]

-

Ali, M. A., et al. (2008). N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. Acta crystallographica. Section E, Structure reports online, 64(Pt 5), o921. Available from: [Link]

-

Seleem, H. S., et al. (2024). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2320150. Available from: [Link]

-

PubChem. 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-hydroxy-3-methyl-. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 5-fluoro-3-hydroxy-2,3-dihydro-1h-indol-2-one. Available from: [Link]

Sources

- 1. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE | 94805-51-3 [amp.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest to researchers and drug development professionals. The oxindole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and hydroxyl groups can significantly modulate the pharmacological properties of the molecule.[1] This document outlines a rational, multi-step synthesis, providing detailed experimental protocols and mechanistic insights.

Introduction and Significance

The 2-oxindole core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.[2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the presence of a hydroxyl group can provide a key interaction point with biological targets. The target molecule, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, combines these features, making it a valuable scaffold for the development of novel therapeutic agents. This guide details a proposed synthetic route, starting from commercially available precursors, to enable its synthesis and further investigation.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is outlined below. The strategy involves the construction of the oxindole ring onto a pre-functionalized benzene ring.

Caption: Retrosynthetic analysis of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is a five-step process starting from 3-fluoro-4-methoxyaniline.

Step 1: Nitration of 3-fluoro-4-methoxyaniline to 4-fluoro-5-methoxy-2-nitroaniline

The initial step involves the regioselective nitration of 3-fluoro-4-methoxyaniline. The strong ortho,para-directing activating effects of the amino and methoxy groups, combined with the ortho,para-directing deactivating effect of the fluorine atom, are expected to direct the incoming nitro group to the position ortho to the amine and meta to the fluorine and methoxy groups.

Reaction Scheme:

Caption: Nitration of 3-fluoro-4-methoxyaniline.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-fluoro-5-methoxy-2-nitroaniline.

| Reagent | Molar Ratio | Purity | Source |

| 3-fluoro-4-methoxyaniline | 1.0 | >98% | Commercially Available |

| Nitric Acid (conc.) | 1.1 | 70% | - |

| Sulfuric Acid (conc.) | - | 98% | - |

Step 2: Chloroacetylation of 4-fluoro-5-methoxy-2-nitroaniline

The amino group of 4-fluoro-5-methoxy-2-nitroaniline is then acylated with chloroacetyl chloride to introduce the side chain required for the subsequent cyclization.

Reaction Scheme:

Caption: Chloroacetylation of 4-fluoro-5-methoxy-2-nitroaniline.

Experimental Protocol:

-

Dissolve 4-fluoro-5-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, for example, triethylamine or pyridine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(4-fluoro-5-methoxy-2-nitrophenyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purity | Source |

| 4-fluoro-5-methoxy-2-nitroaniline | 1.0 | - | Product from Step 1 |

| Chloroacetyl chloride | 1.1 | >98% | Commercially Available |

| Triethylamine | 1.2 | >99% | Commercially Available |

Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, which is a critical step for the subsequent intramolecular cyclization. A variety of reducing agents can be employed for this transformation.[3]

Reaction Scheme:

Sources

A Predictive Spectroscopic Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: A Technical Overview for Researchers

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral profile. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and characterization of novel oxindole derivatives.

Molecular Structure and Functional Group Analysis

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is a poly-functionalized aromatic heterocycle. The oxindole core is a privileged scaffold in medicinal chemistry, and the specific substitutions on the aromatic ring—a fluorine atom and a hydroxyl group—are expected to significantly influence its electronic properties and, consequently, its spectroscopic signature.

A thorough understanding of the molecule's structure is paramount for interpreting its spectra. The key structural features include:

-

A lactam (cyclic amide) ring, containing a secondary amine (N-H) and a carbonyl group (C=O).

-

A phenol moiety (an aromatic ring with a hydroxyl group).

-

A fluoroaromatic system , which will introduce characteristic couplings in NMR spectra.

-

An aliphatic methylene group (CH₂) within the five-membered ring.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3400-3200 | Broad, Strong | O-H Stretch | Phenolic hydroxyl group |

| ~3200 | Medium | N-H Stretch | Lactam amine |

| ~1680 | Strong, Sharp | C=O Stretch | Lactam carbonyl |

| 1600-1450 | Medium | C=C Stretch | Aromatic ring |

| ~1250 | Strong | C-O Stretch | Phenolic C-O |

| ~1200 | Strong | C-F Stretch | Aryl-fluoride |

Rationale for Predictions:

-

O-H and N-H Stretching: The phenolic O-H will likely appear as a broad band due to hydrogen bonding. The lactam N-H stretch will also be in this region.

-

C=O Stretching: The carbonyl group of the five-membered lactam ring is expected to absorb at a relatively high wavenumber (~1680 cm⁻¹).

-

Aromatic Region: Multiple bands corresponding to C=C stretching vibrations in the aromatic ring will be present between 1600 and 1450 cm⁻¹.

-

Fingerprint Region: The C-O stretch of the phenol and the C-F stretch will give strong, characteristic bands in the fingerprint region of the spectrum. [1]

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation. [2][3]

Caption: Workflow for solid-state IR spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation, providing structural clues. [4][5]

Predicted Mass Spectrum (EI-MS)

-

Molecular Formula: C₈H₆FNO₂

-

Nominal Molecular Weight: 167 g/mol

-

Molecular Ion (M⁺·): An ion at m/z = 167 is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure. [5] Predicted Fragmentation Pathway: The fragmentation of the oxindole ring is expected to be a dominant process.

| m/z | Proposed Fragment | Neutral Loss |

| 167 | [C₈H₆FNO₂]⁺· | - |

| 139 | [C₇H₆FN]⁺· | CO |

| 111 | [C₆H₄F]⁺· | HCN |

Rationale for Predictions:

-

Loss of Carbon Monoxide (CO): The most common fragmentation pathway for oxindoles is the loss of a CO molecule from the lactam ring to form a stable radical cation at m/z 139.

-

Subsequent Fragmentation: The fragment at m/z 139 may then lose hydrogen cyanide (HCN) to yield a fluorophenyl radical cation at m/z 111.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: General workflow for EI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of related structures. These predictions offer a valuable baseline for researchers working on the synthesis and characterization of this and similar oxindole derivatives. It is imperative that these theoretical data be confirmed through empirical measurement once the compound is synthesized, as subtle electronic and steric effects can lead to deviations from these predictions. The provided protocols offer a standardized approach to acquiring high-quality experimental data for this purpose.

References

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Gabelica, V., & De Pauw, E. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(3), 279-293. Retrieved from [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]

-

Krauss, M., & Viggiano, A. A. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Journal of The American Society for Mass Spectrometry, 23(10), 1635-1650. Retrieved from [Link]

-

Grimme, S. (2020). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. ResearchGate. Retrieved from [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2022). One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ATB. (n.d.). Oxindole. Retrieved from [Link]

-

Synfacts. (2019). Efficient Synthesis of N-Butadiene Substituted Oxindole Derivatives. Retrieved from [Link]

-

Brehm, M., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 12(4), 303. Retrieved from [Link]

-

Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES (Doctoral dissertation, The University of Liverpool). Retrieved from [Link]

-

Liew, Y. T., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 23(1), 1-11. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

ResearchGate. (2019). A predictive tool for assessing C-13 NMR chemical shifts of flavonoids. Retrieved from [Link]

-

Bari, A., et al. (2012). 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o487. Retrieved from [Link]

-

ResearchGate. (2022). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

-

Blank, I., & Schieberle, P. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5103-5108. Retrieved from [Link]

-

Joseph, L., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 439-449. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

Potential mechanism of action of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Abstract

The oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved therapeutics.[1] This guide delineates a comprehensive strategy to investigate the potential mechanism of action of a novel oxindole derivative, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. By dissecting its structural components, we hypothesize a dual-action mechanism centered on kinase inhibition and modulation of oxidative stress. This document provides the theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to rigorously test these hypotheses, ultimately positioning this compound for further preclinical and clinical development.

Introduction: Deconstructing 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

The rational design of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is predicated on the synergistic integration of three key pharmacophoric elements: the oxindole core, a 5-hydroxy substituent, and a 4-fluoro group. Each component is anticipated to contribute distinct, yet complementary, properties to the molecule's overall biological activity profile.

-

The Oxindole Core: This bicyclic lactam is a well-established ATP-competitive hinge-binding motif found in a multitude of kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an ideal foundation for designing targeted therapeutics, particularly in oncology.[1][2]

-

The 5-Hydroxy Group: Substitution at the 5-position with a hydroxyl group is known to confer significant antioxidant properties. Studies on 5-hydroxyoxindole have demonstrated its capacity to scavenge free radicals and mitigate intracellular oxidative stress, suggesting a potential role in cytoprotection and anti-inflammatory pathways.[3]

-

The 4-Fluoro Group: The incorporation of fluorine is a strategic choice in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[4][5] Fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, thereby potentially increasing the potency and bioavailability of the parent molecule.[6][7]

Based on this structural analysis, we propose a primary mechanism of action involving the inhibition of one or more protein kinases, complemented by a secondary mechanism involving the modulation of cellular oxidative stress.

Hypothesized Primary Mechanism: Multi-Kinase Inhibition

The oxindole core strongly suggests that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one functions as a kinase inhibitor. The landscape of oxindole-based inhibitors is vast, with compounds targeting a range of kinases implicated in cancer and inflammatory diseases.[1][8][9] Prominent examples include Sunitinib (SU11248), a multi-kinase inhibitor targeting VEGFR and PDGFR, which features a 5-fluoro-2-oxindole core.[10]

Potential Kinase Targets

Given the promiscuous nature of the oxindole scaffold, a panel of clinically relevant kinases should be prioritized for initial screening.

| Kinase Family | Specific Targets | Rationale |

| Receptor Tyrosine Kinases (RTKs) | VEGFR2, PDGFRβ, FLT3 | Frequently targeted by oxindole derivatives; crucial for angiogenesis and tumor proliferation.[2][10] |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6 | Oxindoles have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[2][9] |

| Glycogen Synthase Kinase 3β (GSK-3β) | GSK-3β | Implicated in a variety of diseases including neurodegenerative disorders and cancer; known to be inhibited by oxindole derivatives.[11] |

| MAPK Pathway Kinases | TAK1 | A key regulator in the NF-κB pathway, linking inflammation to cancer; has been shown to be inhibited by oxindoles.[8] |

Experimental Workflow for Kinase Inhibition Profiling

A tiered approach is recommended to efficiently identify and characterize the kinase targets of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one.

Caption: Workflow for Kinase Target Identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one to candidate kinases in a cellular context.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to overexpress a hit kinase) to 80-90% confluency.

-

Compound Treatment: Treat cells with varying concentrations of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one or vehicle control for 1-2 hours.

-

Heating: Aliquot cell lysates into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothesized Secondary Mechanism: Antioxidant and Anti-inflammatory Activity

The 5-hydroxyoxindole moiety is associated with potent antioxidant effects.[3] This activity may contribute to the overall therapeutic profile by mitigating oxidative stress, which is a key pathological feature of cancer, inflammation, and neurodegenerative diseases.

Proposed Antioxidant and Anti-inflammatory Pathways

We hypothesize that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one may exert its effects through two primary pathways:

-

Direct Radical Scavenging: The phenolic hydroxyl group can directly neutralize reactive oxygen species (ROS).

-

Induction of Cytoprotective Genes: The compound may activate the Nrf2-ARE pathway, a master regulator of the antioxidant response, leading to the upregulation of enzymes like HO-1 and NQO1.[12]

Caption: Hypothesized Antioxidant Signaling.

Detailed Protocol: Cellular ROS Measurement with DCFDA

Objective: To quantify the effect of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one on intracellular ROS levels.

-

Cell Seeding: Seed cells (e.g., macrophages like RAW 264.7 or a relevant cancer cell line) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat cells with various concentrations of the compound for 1-2 hours.

-

DCFDA Staining: Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a stimulating agent such as H₂O₂ (100 µM) or lipopolysaccharide (LPS, 1 µg/mL).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission of 485/535 nm using a plate reader. Read the plate kinetically for 1-2 hours.

-

Data Analysis: Calculate the percentage reduction in ROS levels in compound-treated wells compared to vehicle-treated, stimulated wells.

Integrated Mechanism and Therapeutic Outlook

The proposed dual mechanism of action—kinase inhibition and antioxidant activity—positions 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one as a highly promising therapeutic candidate. By simultaneously targeting proliferative signaling pathways and the tumor-promoting inflammatory microenvironment, this compound could offer a multi-pronged approach to cancer therapy. The anti-inflammatory and antioxidant properties may also make it a candidate for neurodegenerative diseases or chronic inflammatory conditions.

The experimental framework outlined in this guide provides a clear and robust path to validating these hypotheses. Successful elucidation of the mechanism of action will be a critical step in the continued development of this novel and promising molecule.

References

- Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry.

- Oxindole derivatives as inhibitors of TAK1 kinase. (n.d.). Academia.edu.

- Examples of oxindole‐based protein kinase inhibitors I–V. (n.d.).

- The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021). MDPI.

- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI.

- Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxid

- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (n.d.). PubMed.

- 5-hydroxyoxindole AldrichCPR. (n.d.). Sigma-Aldrich.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- The Biological Significance of 5-Fluoro-2-oxindole Deriv

- Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors. (2025). PubMed Central.

- Fluorine-containing indoles: Synthesis and biological activity. (n.d.).

- Structure of fluoroindole derivatives 130a–c and 131. (n.d.).

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.

Sources

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Oxindole derivatives as inhibitors of TAK1 kinase [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element

An In-Depth Technical Guide to Fluorinated Hydroxyindolinones: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indolinone, or oxindole, scaffold is one such "privileged structure," forming the core of numerous biologically active compounds found in nature and synthesized in the laboratory.[1][2] Its rigid, bicyclic system provides a versatile platform for introducing diverse functionalities, enabling precise interactions with a multitude of biological targets. This guide delves into a specific, highly potent subclass: fluorinated hydroxyindolinones .

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] This is not merely an atomic substitution but a strategic decision to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] When this powerful element is combined with the proven indolinone scaffold, the result is a class of molecules with exceptional therapeutic potential, particularly in oncology.

This technical guide offers a comprehensive exploration of fluorinated hydroxyindolinones, navigating from the fundamental principles of their synthesis and the causal logic behind experimental choices to their mechanisms of action and established clinical applications. We will dissect key examples, provide detailed protocols, and map the signaling pathways that these remarkable compounds modulate, offering field-proven insights for professionals in drug discovery and development.

PART 1: The Core Moiety: Structural and Physicochemical Rationale

The indolin-2-one core is characterized by a benzene ring fused to a five-membered lactam ring. The "hydroxyindolinone" nomenclature typically refers to the tautomeric equilibrium with the 2-hydroxyindole form, although the oxindole (lactam) form is predominant. The most significant site for therapeutic modulation is the C3 position, which is often substituted with an exocyclic double bond, creating a planar moiety ideal for insertion into the ATP-binding pockets of enzymes.

The Impact of Fluorination:

The introduction of fluorine, most commonly at the C5 position of the indolinone ring, is a critical design choice driven by several factors:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyrrole nitrogen, influencing hydrogen bonding capabilities which are crucial for kinase binding.

-

Enhanced Binding Interactions: The C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to higher binding affinity.

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life and bioavailability.[4]

-

Conformational Control: As seen in prominent drugs like Sunitinib, the 3-substituted indolinone core exists as Z and E isomers around the exocyclic double bond. The thermodynamically stable Z isomer is typically the active form, and its geometry is crucial for fitting into the target's active site.[6]

PART 2: Synthetic Methodologies: Building the Fluorinated Core

The construction of fluorinated hydroxyindolinones relies on robust and versatile chemical reactions. The most prevalent and industrially significant approach is the Knoevenagel condensation , which forms the critical C3-substituent double bond.

Causality in Synthesis: The Knoevenagel Condensation

This reaction is the linchpin for creating the 3-ylidenemethyl-indolin-2-one scaffold. The choice of a base (e.g., piperidine, pyrrolidine) is critical; it must be strong enough to deprotonate the acidic C3-methylene group of the oxindole, forming a nucleophilic enolate, but not so strong as to cause unwanted side reactions. This enolate then attacks the carbonyl carbon of a substituted aldehyde (often a pyrrole- or indole-carboxaldehyde). A subsequent dehydration step, typically acid- or base-catalyzed, yields the final conjugated product. The elegance of this method lies in its reliability and modularity, allowing for diverse libraries to be built by simply varying the oxindole and aldehyde starting materials.

Experimental Protocol: Synthesis of Sunitinib Precursor via Knoevenagel Condensation

This protocol describes the synthesis of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, the active pharmaceutical ingredient known as Sunitinib.[7]

Objective: To condense 5-fluorooxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide.

Materials:

-

5-Fluorooxindole (1.0 eq)

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 eq)

-

Ethanol (as solvent)

-

Pyrrolidine (catalytic amount, ~0.1 eq)

-

Glacial Acetic Acid

-

Distilled Water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reactant Setup: To a round-bottom flask, add 5-fluorooxindole (1.0 eq), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 eq), and ethanol.

-

Catalyst Addition: Add a catalytic amount of pyrrolidine (~0.1 eq) to the mixture. The pyrrolidine acts as a base to facilitate the formation of the oxindole enolate.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid sequentially with cold ethanol and then water to remove unreacted starting materials and catalyst.

-

-

Purification (Self-Validating Step):

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to achieve high purity.

-

The purity of the final product should be validated by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the characteristic vinyl proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the MS validates the success of the condensation.

-

Visualization: General Synthetic Workflow

Caption: Synthetic workflow for fluorinated hydroxyindolinones.

PART 3: Mechanism of Action: Precision Targeting of Cellular Signaling

The primary therapeutic value of fluorinated hydroxyindolinones stems from their potent activity as protein kinase inhibitors .[8] Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates, effectively acting as on/off switches for cell growth, proliferation, and differentiation.[8] Dysregulation of kinase activity is a hallmark of many cancers.

The ATP-Competitive Binding Model

Fluorinated hydroxyindolinones function primarily as Type II ATP-competitive inhibitors . They bind to the kinase's active site, occupying the space normally taken by adenosine triphosphate (ATP). The indolinone core forms crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The fluorinated phenyl ring and the C3-substituent extend into adjacent hydrophobic pockets, providing specificity and high-affinity binding. This blockade prevents the kinase from transferring a phosphate group to its downstream targets, thereby shutting down the aberrant signaling cascade.[9]

Case Study: Sunitinib and the Inhibition of Angiogenesis

Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor and a landmark example of this drug class.[10] Its primary mechanism involves the inhibition of pathways crucial for tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation.

Key targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for stimulating the growth of new blood vessels that supply tumors with oxygen and nutrients.[10]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[9]

-

c-KIT: A key driver in certain gastrointestinal stromal tumors (GIST).

By simultaneously blocking these RTKs, Sunitinib exerts a powerful dual effect: it cuts off the tumor's blood supply (anti-angiogenic) and directly inhibits the growth of cancer cells. The 5-fluoro substituent on Sunitinib's oxindole core is vital for its potency and favorable pharmacokinetic profile.[11]

Visualization: VEGFR Signaling Inhibition

Caption: Inhibition of the VEGFR signaling cascade by Sunitinib.

PART 4: Therapeutic Applications and Quantitative Data

The clinical success of fluorinated hydroxyindolinones is most evident in oncology. Sunitinib received FDA approval for treating advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), establishing the therapeutic viability of this chemical class.[6][10]

Beyond Sunitinib, numerous other derivatives have been synthesized and evaluated, targeting a range of kinases and other enzymes. Research has shown their potential in treating prostate cancer through AMPK activation, diabetes via α-glucosidase inhibition, and even hepatic fibrosis.[4][12][13]

Data Presentation: Biological Activity of Selected Fluorinated Indolinones

| Compound/Drug | Target(s) | Indication/Activity | IC₅₀ / Potency | Reference |

| Sunitinib | VEGFR, PDGFR, c-KIT, RET | Renal Cell Carcinoma, GIST | KDR (VEGFR2): 6 nM (IC₅₀) | [11] |

| Compound 13c | HDAC1, VEGFR-2 | Colon Cancer (in vitro) | HDAC1: 1.07 µM (IC₅₀) | [14] |

| Compound 44g | Syk Kinase | Inflammation (in vitro) | 4 nM (IC₅₀) | [15] |

| Compound 8c | AMPKα1 | Prostate Cancer (in vitro) | Activator | [12] |

| Fluorinated Oxindoles | α-glucosidase | Anti-diabetic (in vitro) | Potent inhibition | [4] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

While highly effective, the multi-targeted nature of drugs like Sunitinib can lead to off-target effects and associated toxicities, including cardiovascular and hepatic events.[16] This underscores a key challenge and future direction in the field: designing second-generation inhibitors with improved selectivity to enhance the therapeutic window.

Conclusion and Future Outlook

Fluorinated hydroxyindolinones represent a triumph of rational drug design, where the strategic fusion of a privileged scaffold with the unique properties of fluorine has yielded life-saving medicines. Their journey from laboratory synthesis via robust methods like the Knoevenagel condensation to their role as potent kinase inhibitors in the clinic provides a powerful blueprint for medicinal chemistry.

The future of this field is bright and will likely focus on several key areas:

-

Enhanced Selectivity: Moving beyond multi-targeted inhibitors to develop compounds that hit specific kinase isoforms, potentially reducing off-target toxicities.

-

Novel Targets: Expanding the scope of fluorinated indolinones to inhibit other enzyme classes, such as HDACs or metabolic enzymes, for which preliminary evidence already exists.[14]

-

Combinatorial Therapies: Investigating the synergistic effects of these inhibitors with other treatment modalities, such as immunotherapy, where targeting pathways like IDO1 is already under exploration.[17][18]

-

Advanced Synthesis: Employing novel synthetic strategies, such as photoredox catalysis, to access new chemical space and create more complex and diverse molecular architectures.[13]

As our understanding of cellular signaling deepens, the versatile and powerful fluorinated hydroxyindolinone core will undoubtedly remain a central and invaluable platform for the development of next-generation precision medicines.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Singh, R. P., & Singh, R. K. (2021). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Kaur, M., & Singh, M. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]

-

Nenajdenko, V. G. (2024). Recent Advances on Fluorine Chemistry. MDPI. [Link]

-

Deeksha, & Singh, R. (2023). Synthetic strategies for the construction of C3-fluorinated oxindoles. RSC Publishing. [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

-

Ju, D., & Li, Z. (2018). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Ghodsi, R., et al. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry. [Link]

-

Kniess, T., et al. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

-

Díaz-Laviada, I., & Castro, A. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Scientific Reports. [Link]

-

N/A. Sutent Disease Interactions. Drugs.com. [Link]

-

Gicquel, M., et al. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]

-

Cheprakova, E. M., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

-

Kumar, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets. [Link]

-

N/A. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. N/A. [Link]

-

Palacio, N., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

-

Manchuk, J., et al. (2018). Photoinduced Isomerization and Hepatoxicities of Semaxanib, Sunitinib and Related 3-Substituted Indolin-2-ones. Molecules. [Link]

-

N/A. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana. [Link]

-

N/A. Comparison of the effect of 2-oxindole fluorinated derivatives on the proliferation of human prostate cancer cells. ResearchGate. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Găină, A. M., et al. (2024). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

-

Szałek, E., et al. (2013). Pharmacokinetics of sunitinib in combination with fluoroquinolones in rabbit model. Pharmacological Reports. [Link]

-

Ju, D., & Li, Z. (2020). Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances. [Link]

-

N/A. (2015). Indolinones. In Progress in Medicinal Chemistry (Vol. 54, pp. 147-187). [Link]

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoinduced Isomerization and Hepatoxicities of Semaxanib, Sunitinib and Related 3-Substituted Indolin-2-ones [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolinones - Progress in Medicinal Chemistry [ebrary.net]

- 12. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of fluorinated 3,4- dihydroquinolin-2(1 H )-ones and 2-oxindoles for anti-hepatic fibrosis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09430G [pubs.rsc.org]

- 14. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indol-2-One Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Abstract

The indol-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indol-2-one derivatives. We will explore the seminal moments in its history, from early investigations linked to the dye industry to its emergence as a "privileged scaffold" in modern drug discovery. This guide will detail key synthetic methodologies, offering both classical and contemporary protocols, and delve into the mechanism of action of prominent indol-2-one-based drugs, supported by signaling pathway diagrams and quantitative biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the rich chemistry and therapeutic potential of this remarkable heterocyclic core.

A Serendipitous Discovery: The Historical Roots of the Indol-2-One Scaffold

The story of the indol-2-one core is intrinsically linked to the quest to understand and synthesize one of the world's most iconic natural dyes: indigo. In the mid-19th century, the German chemist Adolf von Baeyer embarked on a journey to elucidate the structure of this vibrant blue pigment. His meticulous work led to the first synthesis of the parent heterocycle of the family, oxindole (indol-2-one) , in 1866 through the reduction of isatin, a derivative of indigo.[1] This seminal discovery, a byproduct of his broader research on indigo, laid the foundational chemical knowledge for what would become a vast and therapeutically significant class of molecules.[2]

Initially, the focus remained on the chemistry of indigo and related dyes. However, the inherent structural features of the oxindole core, a bicyclic system featuring a benzene ring fused to a five-membered lactam ring, hinted at its potential for rich and diverse chemical modifications. It was not until the 20th century that the broad biological activities of indol-2-one derivatives began to be systematically explored, revealing their potential to interact with a wide array of biological targets.[3][4] This realization marked a pivotal shift, transforming the indol-2-one scaffold from a chemical curiosity into a "privileged scaffold" in the field of medicinal chemistry.

The Synthetic Arsenal: From Classical Name Reactions to Modern Catalysis

The synthetic accessibility of the indol-2-one core has been a driving force behind its extensive investigation. Over the decades, a diverse array of synthetic methodologies has been developed, ranging from classical name reactions to highly efficient modern catalytic systems.

Classical Approaches: The Enduring Legacy of the Hinsberg Synthesis

One of the earliest and most well-known methods for the construction of the oxindole ring is the Hinsberg oxindole synthesis , first reported by Oscar Hinsberg in 1888.[5] This acid-catalyzed cyclization of a glyoxal bisulfite addition compound with a secondary arylamine has proven to be a reliable, albeit sometimes harsh, method for accessing a variety of substituted oxindoles.

Objective: To synthesize a substituted oxindole from a secondary arylamine and glyoxal bisulfite.

Materials:

-

Secondary arylamine (1.0 eq)

-

Glyoxal sodium bisulfite (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the secondary arylamine in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of glyoxal sodium bisulfite in water.

-

Add the glyoxal bisulfite solution to the arylamine solution with stirring.

-

Slowly add concentrated hydrochloric acid to the reaction mixture. The mixture is then heated to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified oxindole derivative.

Causality Behind Experimental Choices:

-

The use of a strong acid like HCl is crucial to catalyze the intramolecular cyclization, which is the key ring-forming step.

-

Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

-

The precipitation of the product upon cooling is a convenient method for initial purification, driven by the lower solubility of the oxindole derivative in the aqueous-ethanolic mixture at lower temperatures.

The Modern Era: Palladium-Catalyzed Intramolecular C-N Bond Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the indol-2-one core is no exception. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been elegantly adapted for the intramolecular synthesis of oxindoles. This method offers a milder and more versatile alternative to classical approaches, with greater functional group tolerance.[6][7]

Objective: To synthesize an N-substituted oxindole via intramolecular cyclization of an α-halo-N-arylamide.

Materials:

-

α-chloro-N-arylamide (1.0 eq)

-

Pd(OAc)₂ (Palladium(II) acetate) (0.02 eq)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)

-

NaOtBu (Sodium tert-butoxide) (1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, BINAP, and NaOtBu.

-

Add anhydrous toluene to the flask, followed by the α-chloro-N-arylamide.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxindole.

Causality Behind Experimental Choices:

-

The palladium catalyst, in combination with a bulky, electron-rich phosphine ligand like BINAP, is essential for facilitating the oxidative addition of the aryl C-Cl bond and the subsequent reductive elimination to form the C-N bond.

-

A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amide nitrogen, generating the nucleophile for the intramolecular cyclization.

-

Anhydrous and inert conditions are critical to prevent the deactivation of the palladium catalyst and the quenching of the strong base.

Therapeutic Significance: Indol-2-Ones as Modulators of Key Signaling Pathways

The therapeutic success of indol-2-one derivatives stems from their ability to act as potent and often selective inhibitors of key enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and fibrosis.

Sunitinib: A Multi-Targeted Kinase Inhibitor in Oncology

Sunitinib is a prime example of a successful indol-2-one-based drug. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9] By inhibiting these receptors, Sunitinib disrupts downstream signaling cascades that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Caption: Sunitinib inhibits VEGFR and PDGFR, blocking key downstream signaling pathways.

Nintedanib: A Therapeutic Agent for Idiopathic Pulmonary Fibrosis

Nintedanib is another indol-2-one derivative that has found a crucial therapeutic niche in the treatment of idiopathic pulmonary fibrosis (IPF). Similar to Sunitinib, it targets multiple RTKs, including VEGFR, PDGFR, and Fibroblast Growth Factor Receptors (FGFRs). In the context of IPF, the inhibition of these receptors attenuates the proliferation and migration of fibroblasts, key cells involved in the excessive deposition of extracellular matrix that characterizes the disease.

Ropinirole: A Dopamine Agonist for Parkinson's Disease

Moving beyond oncology and fibrosis, the indol-2-one scaffold has also been successfully employed in the development of drugs for neurological disorders. Ropinirole is a non-ergoline dopamine agonist that is used in the treatment of Parkinson's disease and restless legs syndrome. It acts by stimulating dopamine D2 receptors in the brain, thereby compensating for the dopamine deficiency that underlies the motor symptoms of Parkinson's disease.[1]

Caption: Ropinirole acts as a dopamine D2 receptor agonist, modulating downstream signaling.

Quantitative Insights: Biological Activity of Indol-2-One Derivatives

The therapeutic potential of indol-2-one derivatives is underscored by their potent inhibitory activity against a range of biological targets. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Sunitinib and a selection of its analogues against key receptor tyrosine kinases.

| Compound | Target | IC₅₀ (nM) | Reference |

| Sunitinib | VEGFR2 | 80 | [10] |

| PDGFRβ | 2 | [10] | |

| c-Kit | 1 | [10] | |

| Analogue 1 | VEGFR2 | 10 | [8][11] |

| PDGFRβ | 5 | [8][11] | |

| Analogue 2 | VEGFR2 | 50 | [8][11] |

| PDGFRβ | 15 | [8][11] | |

| Analogue 3 | VEGFR2 | 150 | [8][11] |

| PDGFRβ | 30 | [8][11] |

Conclusion and Future Perspectives

From its humble beginnings as a derivative of indigo, the indol-2-one scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has cemented its status as a privileged core in drug discovery. The success of drugs like Sunitinib, Nintedanib, and Ropinirole is a testament to the therapeutic potential locked within this simple heterocyclic system.

As our understanding of disease biology deepens and synthetic methodologies continue to advance, the future for indol-2-one derivatives looks exceptionally bright. The development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of this versatile scaffold to a wider range of therapeutic areas will undoubtedly continue to be a major focus of research in the years to come. This guide has provided a glimpse into the rich history and chemistry of this remarkable molecule, and it is with great anticipation that we await the next chapter in the story of the indol-2-one core.

References

-

Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia. PMC - NIH. [Link]

-

Sunitinib - Wikipedia. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]

-

3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]

-

Ropinirole - StatPearls - NCBI Bookshelf - NIH. NCBI. [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]

-

Hinsberg oxindole synthesis - Wikipedia. Wikipedia. [Link]

-

Design, synthesis, and biological and computational evaluation of novel oxindole derivatives as inhibitors of Aurora A Kinase and SARS-CoV-2 Spike/Host ACE2 Interaction. ResearchGate. [Link]

-

Oxindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Schematic diagram of the dopamine receptor complex signaling cascade. ResearchGate. [Link]

-

Activity flow of PDGFR signaling pathways Activity flow diagram of... ResearchGate. [Link]

-

Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]

-

The Baeyer–Jackson Indole Synthesis and Miscellaneous Reductive Cyclization Indole Syntheses. ResearchGate. [Link]

-

VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing). [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Europe PMC. [Link]

-

Hinsberg Oxindole Synthesis. Chem-Station Int. Ed.. [Link]

-

Schematic representation of VEGFR-2 structure and diagrams of mutant... ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. ResearchGate. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Analysis of the PDGFr downstream signaling pathway. (A) PDGFr/PI-3K... ResearchGate. [Link]

-

A schematic diagram of the possible mechanism of dopamine receptor... ResearchGate. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [Link]

-

Johann Friedrich Wilhelm Adolf von Baeyer. Indian Academy of Sciences. [Link]

-

VEGFA-VEGFR2 signaling. PubChem. [Link]

-

Hinsberg Reagent And Test. Unacademy. [Link]

-

Adolf von Baeyer (1835-1917) – The Most Distinguished German Chemist of the Second Half of the XIX Century and the. University of Opole. [Link]

-

Schematic representation of dopamine signaling pathway. ResearchGate. [Link]

-

3-Oxindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

PDGF binding and signalling pathways. (A) PDGF-PDGFR interactions,... ResearchGate. [Link]

-

D2 (Dopamine) Receptors Mnemonic for USMLE. Pixorize. [Link]

-

3: Schematic diagram illustrating downstream VEGFR2 signalling... ResearchGate. [Link]

-

PDGFR-beta signaling pathway. PubChem. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

Platelet-derived Growth Factor (PDGF) Family. Sino Biological. [Link]

-

Johann Friedrich Wilhelm Adolf von Baeyer. ResearchGate. [Link]

-

Baeyer–Emmerling indole synthesis - Wikipedia. Wikipedia. [Link]

Sources

- 1. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hinsberg oxindole synthesis - Wikipedia [en.wikipedia.org]

- 6. Oxindole synthesis [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Characterization of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Abstract: This technical guide provides an in-depth exploration of the essential physicochemical properties of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole scaffold of significant interest in medicinal chemistry and drug development. The oxindole core is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities.[1] Understanding the fundamental characteristics of this specific analogue—including its thermal properties, solubility, ionization constants (pKa), and spectroscopic profile—is critical for its advancement from a laboratory curiosity to a viable drug candidate. This document outlines not just the theoretical importance of these parameters but also provides detailed, field-proven experimental protocols for their accurate determination, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Identification